molecular formula C12H16O4 B8588015 2-(4-Isopropoxyphenyl)-2-methoxyacetic acid

2-(4-Isopropoxyphenyl)-2-methoxyacetic acid

Cat. No. B8588015
M. Wt: 224.25 g/mol
InChI Key: RQPYOTWQSFNVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434707B2

Procedure details

An oven-dried flask was charged with 4-isopropoxybenzaldehyde (4.9 g, 29.9 mmol), anhydrous methanol (30 mL) and anhydrous dioxane (30 mL) then fitted with an addition funnel. The addition funnel was charged with a solution of KOH (8.4 g, 149.5 mmol) in anhydrous methanol (30 mL) and an aliquot (˜2 mL) was added to the reaction mixture. Bromoform (3.4 mL, 38.8 mmol) was added to the reaction mixture then the remaining KOH/MeOH solution was added dropwise over 10 minutes. After stirring for 18 hours, the mixture was concentrated in vacuo. The residue was diluted with water and the pH was adjusted to ˜2 using concentrated HCl then extracted with EtOAc. The combined organics were dried over Na2SO4 and filtered. Concentration of the filtrate in vacuo gave 2-(4-isopropoxyphenyl)-2-methoxyacetic acid as a light yellow solid (6.8 g) which was used without further purification.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Name
KOH MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:12]=[CH:11][C:8](C=O)=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[OH-:13].[K+].C(Br)(Br)Br.[OH-].[K+].CO.[O:23]1[CH2:28][CH2:27][O:26][CH2:25]C1>CO>[CH:1]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:27]([O:26][CH3:25])[C:28]([OH:23])=[O:13])=[CH:7][CH:6]=1)([CH3:3])[CH3:2] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C=O)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(Br)(Br)Br
Step Four
Name
KOH MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+].CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then fitted with an addition funnel
ADDITION
Type
ADDITION
Details
an aliquot (˜2 mL) was added to the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(C=C1)C(C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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